N-(2-(2-(2-ME-3-Phenyl-2-propenylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(2-ME-3-Phenyl-2-propenylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazino group, a propenylidene moiety, and a propoxybenzamide framework. Its chemical properties and reactivity make it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-ME-3-Phenyl-2-propenylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide typically involves multiple steps:
-
Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 2-ME-3-Phenyl-2-propenal with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.
-
Acylation Reaction: : The hydrazone intermediate is then acylated using 2-oxoethyl chloride in the presence of a base such as triethylamine. This step introduces the 2-oxoethyl group into the molecule.
-
Final Coupling Reaction: : The final step involves the coupling of the acylated hydrazone with 4-propoxybenzoic acid. This reaction is typically performed in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2-ME-3-Phenyl-2-propenylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazino derivatives.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the hydrazino group, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced hydrazino derivatives.
Substitution: Substituted hydrazino derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, N-(2-(2-(2-ME-3-Phenyl-2-propenylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in the investigation of biological pathways and mechanisms.
Medicine
Pharmaceutical research explores the potential therapeutic applications of this compound. Its structural features suggest it may have activity against certain diseases, and it is being investigated for its potential as a drug candidate.
Industry
In industrial applications, this compound is used in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which N-(2-(2-(2-ME-3-Phenyl-2-propenylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide exerts its effects involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the propenylidene moiety may interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methylphenyl)-2-(2-(1-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoacetamide
- N-(4-Methylphenyl)-2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoacetamide
- N-(3-Methoxyphenyl)-2-(2-(2-Methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoacetamide
Uniqueness
N-(2-(2-(2-ME-3-Phenyl-2-propenylidene)hydrazino)-2-oxoethyl)-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propoxybenzamide framework differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct therapeutic potential.
Properties
CAS No. |
769150-16-5 |
---|---|
Molecular Formula |
C22H25N3O3 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(Z)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C22H25N3O3/c1-3-13-28-20-11-9-19(10-12-20)22(27)23-16-21(26)25-24-15-17(2)14-18-7-5-4-6-8-18/h4-12,14-15H,3,13,16H2,1-2H3,(H,23,27)(H,25,26)/b17-14-,24-15+ |
InChI Key |
CCJPSOANMQGEOU-BEWIEFEOSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C(=C\C2=CC=CC=C2)/C |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC(=CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.